6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(14)3-7(10(15)16)13-9(5)6(12)2-4/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDMWZNNUSRHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Aniline-Based Cyclization
This method begins with 2,4-dichloro-5-fluoro-3-nitrobenzoic acid as the starting material:
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Condensation : React with ethyl 3-(N,N-dimethylamino)acrylate in dimethylformamide (DMF) at 60°C for 12 hours to form a nitro-substituted intermediate.
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Reduction : Treat with sodium dithionite (Na₂S₂O₄) in aqueous ethanol to reduce the nitro group to an amine.
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Cyclization : Heat in polyphosphoric acid (PPA) at 120°C to induce lactam formation, yielding the quinoline core.
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Chlorination : Introduce chlorine at positions 6 and 8 using phosphorus oxychloride (POCl₃) under reflux.
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Carboxylation : Hydrolyze the ester group with 5% aqueous acetic acid to produce the carboxylic acid functionality.
Method 2: Direct Halogenation of Quinoline Precursors
An alternative approach starts with preformed quinolines:
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Selective Chlorination : React 4-oxo-1,4-dihydroquinoline-2-carboxylic acid with N-chlorosuccinimide (NCS) in dichloromethane at 0°C to install chlorine atoms at positions 6 and 8.
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Oxidation : Treat with potassium permanganate (KMnO₄) in acidic medium to ensure the ketone group remains intact.
Optimization of Reaction Conditions
Catalytic Systems
Solvent Effects
| Solvent | Purpose | Impact on Yield |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | High-temperature reactions | 85–90% |
| Acetic acid/H₂O | Deprotection and hydrolysis | 88% |
| Ethanol/H₂O | Crystallization | 86% |
Comparative Analysis of Methods
Method 1 offers higher purity and scalability but requires complex intermediates. Method 2 is faster but struggles with regioselectivity.
Challenges and Troubleshooting
Impurity Formation
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.
Substitution: Substitution reactions at the chlorine or carboxylic acid positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidized Derivatives: Higher oxidation state derivatives of the compound
Reduced Derivatives: Hydroxylated derivatives
Substituted Derivatives: Derivatives with different functional groups at the chlorine or carboxylic acid positions
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research areas. Biology: Quinoline derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: It is used in the production of dyes, catalysts, and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Bioactivity
The position and nature of substituents significantly influence pharmacological properties. Key analogs include:
Table 1: Structural and Functional Comparison
Impact of Halogen Substitution
- Chlorine vs. Fluorine : Chlorine at positions 6 and 8 enhances lipophilicity and receptor binding compared to fluorine, which is smaller and more electronegative. For example, 6,8-dichloro derivatives show NMDA antagonism , while 6,8-difluoro analogs exhibit antibacterial properties .
- Positional Effects : 7-Chlorokynurenic acid (7-Cl) demonstrates selective NMDA receptor blockade, whereas the 6,8-dichloro variant may offer broader receptor interactions due to dual halogenation .
Carboxylic Acid Position and Esterification
- Position 2 vs. 3 : The 2-carboxylic acid isomer (target compound) is critical for NMDA receptor binding, while 3-carboxylic acid derivatives (e.g., 6,8-dimethyl analog) lack reported activity, suggesting positional specificity .
- Ester Derivatives : Ethyl esters (e.g., ) serve as prodrugs, improving bioavailability. Hydrolysis to the free acid is often required for activity, as seen in anti-tuberculosis intermediates .
C-3 Functionalization via Mannich Reactions
Morpholinomethyl or piperidinomethyl groups at C-3 enhance interactions with ion channels. For example:
- 5-Chloro-3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid activates M-type K⁺ channels, likely due to the morpholine moiety’s hydrogen-bonding capacity .
- Similar C-3 substitutions in kynurenic acid derivatives (e.g., KYNA-M1) modulate neuroactivity, highlighting the role of amine-based side chains .
Structural-Activity Relationship (SAR) Insights
- Halogenation: Dual chloro-substitutions at 6 and 8 positions enhance steric and electronic effects, improving receptor affinity compared to mono-substituted analogs.
- C-3 Modifications: Bulky substituents (e.g., morpholinomethyl) can either enhance (ion channels) or reduce (receptor antagonism) activity depending on the target .
Biological Activity
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial and antiviral properties, as well as its potential in drug development.
The molecular formula for this compound is with a molecular weight of approximately 258.06 g/mol. Its structure features a quinoline core substituted with chlorine and carboxylic acid functional groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H5Cl2NO3 |
| Molecular Weight | 258.06 g/mol |
| Melting Point | 254-255 °C |
| Density | 1.701 g/cm³ (predicted) |
| pKa | 7.88 (predicted) |
Antibacterial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit notable antibacterial properties. For instance, studies have shown that certain analogs of this compound possess effective minimum inhibitory concentrations (MIC) against various bacterial strains.
Case Study:
In a study evaluating the biological activity of quinoline derivatives, the compound exhibited an MIC of against Mycobacterium tuberculosis, indicating strong antibacterial potential compared to traditional antibiotics like ethambutol (MIC = 4.89 μM) .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. Several studies have focused on the structural modifications of quinoline derivatives to enhance their efficacy as antiviral agents.
Research Findings:
A series of synthesized compounds based on the quinoline scaffold showed moderate anti-HIV activity. For example, compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline core demonstrated inhibitory effects on HIV integrase with IC50 values ranging from to .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug design. The position of substituents on the quinoline ring significantly influences its pharmacological properties.
Key Observations:
Q & A
Q. What advanced analytical methods quantify trace impurities or degradation products?
- Liquid Chromatography-Mass Spectrometry (LC-MS) identifies low-abundance impurities. Gas Chromatography (GC) with flame ionization detects volatile byproducts. For chiral purity, use chiral stationary phases in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
